molecular formula C21H18O6 B15041549 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-methoxyphenoxy)acetate

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-methoxyphenoxy)acetate

Cat. No.: B15041549
M. Wt: 366.4 g/mol
InChI Key: SZQDPJDYVXJVBW-UHFFFAOYSA-N
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Description

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-methoxyphenoxy)acetate is a synthetic heterocyclic compound featuring a cyclopenta[c]chromene core fused with a bicyclic system. The structure includes a 4-oxo group on the cyclopentane ring and a substituted phenoxyacetate moiety at the 7-position.

Properties

Molecular Formula

C21H18O6

Molecular Weight

366.4 g/mol

IUPAC Name

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(4-methoxyphenoxy)acetate

InChI

InChI=1S/C21H18O6/c1-24-13-5-7-14(8-6-13)25-12-20(22)26-15-9-10-17-16-3-2-4-18(16)21(23)27-19(17)11-15/h5-11H,2-4,12H2,1H3

InChI Key

SZQDPJDYVXJVBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-methoxyphenoxy)acetate typically involves multiple steps. One common method starts with the Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid to form the hydroxycoumarin intermediate . This intermediate is then alkylated with ethylbromoacetate in acetone in the presence of potassium carbonate to yield the ethyl ester . The ester is subsequently saponified using sodium hydroxide in aqueous propanol-2, followed by acidolysis to form the corresponding acid . The final step involves the condensation of the acid with 4-methoxyphenoxyacetate using dicyclohexylcarbodiimide (DCC) as the condensing agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up the process, and ensuring purity and yield, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-methoxyphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-methoxyphenoxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-methoxyphenoxy)acetate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents on Phenoxy/Acetate Group Notable Features Reference IDs
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-methoxyphenoxy)acetate* C₂₀H₁₈O₆ 366.36 (calc.) 4-methoxyphenoxy Electron-donating methoxy group -
4-Oxo-...-7-yl (4-bromo-2-isopropyl-5-methylphenoxy)acetate C₂₄H₂₃BrO₅ 487.34 4-bromo-2-isopropyl-5-methylphenoxy Bulky substituents; bromine enhances polarity
4-Oxo-...-6,7-diyl diacetate C₁₆H₁₄O₆ 302.28 Diacetate groups at 6,7-positions Increased hydrophilicity
8-Chloro-4-oxo-...-7-yl (tert-butoxycarbonylamino)phenylacetate C₂₆H₂₅ClNO₆ 506.93 8-chloro, tert-butoxycarbonylamino-phenyl Chlorine and carbamate functionalities
4-Oxo-...-7-yl (2,5-dichlorophenoxy)acetate C₂₀H₁₄Cl₂O₅ 405.23 2,5-dichlorophenoxy Electron-withdrawing Cl groups
Methyl 2-[(4-oxo-...-7-yl)oxy]acetate C₁₆H₁₄O₅ 286.28 Methyl ester of acetate Ester hydrolysis susceptibility
4-Oxo-...-7-yl acetate C₁₄H₁₂O₄ 244.24 Unsubstituted acetate Baseline structure for comparison

*Calculated molecular formula and weight based on structural analogy.

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs.
  • Polarity and Solubility : Dichloro and bromo substituents (e.g., ) increase molecular polarity and may improve aqueous solubility relative to the methoxy variant.

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